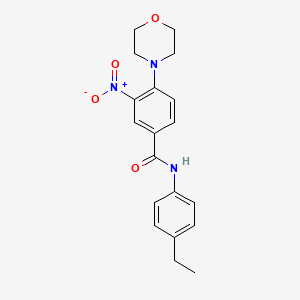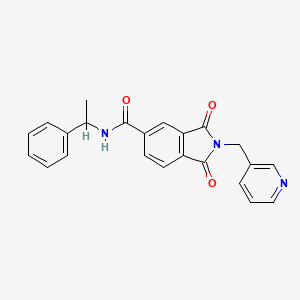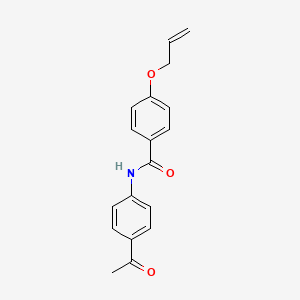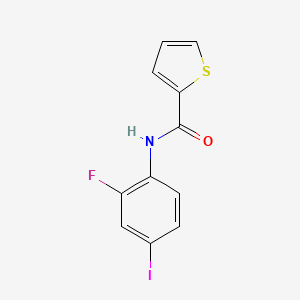
N-(4-ethylphenyl)-4-(morpholin-4-yl)-3-nitrobenzamide
Vue d'ensemble
Description
N-(4-ethylphenyl)-4-(morpholin-4-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to a phenyl ring, a morpholine ring, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-(morpholin-4-yl)-3-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 4-ethylphenylamine, undergoes nitration to introduce the nitro group at the meta position.
Amidation: The nitro compound is then reacted with 4-morpholinecarboxylic acid chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to perform the nitration step efficiently.
Continuous Amidation: Employing continuous flow reactors for the amidation step to enhance yield and reduce reaction time.
Automated Purification: Utilizing automated systems for purification to ensure consistency and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethylphenyl)-4-(morpholin-4-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: 4-ethylphenyl-4-(4-morpholinyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-ethylphenyl-4-(4-morpholinyl)-3-nitrobenzoic acid and morpholine.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-4-(morpholin-4-yl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-4-(morpholin-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group plays a crucial role in its activity, often undergoing bioreduction to form reactive intermediates that interact with biological targets.
Comparaison Avec Des Composés Similaires
N-(4-ethylphenyl)-4-(morpholin-4-yl)-3-nitrobenzamide can be compared with other benzamide derivatives such as:
N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)-4-(4-piperidinyl)-3-nitrobenzamide: Contains a piperidine ring instead of a morpholine ring.
N-(4-ethylphenyl)-4-(4-morpholinyl)-3-aminobenzamide: The nitro group is reduced to an amine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-14-3-6-16(7-4-14)20-19(23)15-5-8-17(18(13-15)22(24)25)21-9-11-26-12-10-21/h3-8,13H,2,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVUZGJVTDFEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)

![4-[3-(2-Prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride](/img/structure/B4409460.png)
![4-[2-(3-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4409472.png)
![5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride](/img/structure/B4409487.png)

![4-[2-[2-(4-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4409498.png)
![4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzonitrile;hydrochloride](/img/structure/B4409505.png)
![N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4409513.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B4409526.png)
